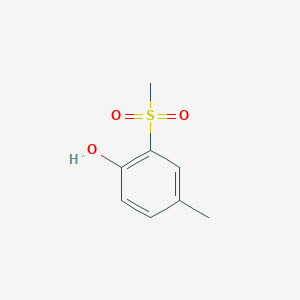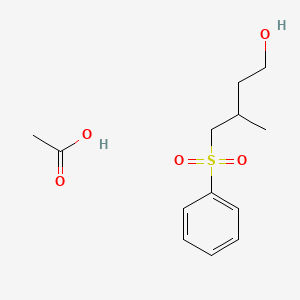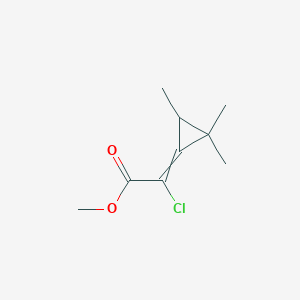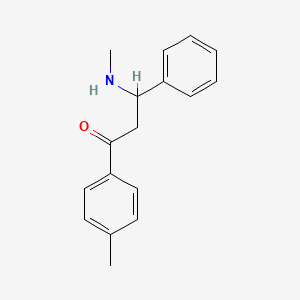
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure It is characterized by the presence of a methylamino group, a methylphenyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylacetophenone with methylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield primary or secondary amines.
Scientific Research Applications
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-phenylpropan-1-one
- 3-(Methylamino)-1-(4-chlorophenyl)-3-phenylpropan-1-one
- 3-(Methylamino)-1-(4-methoxyphenyl)-3-phenylpropan-1-one
Uniqueness
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to its specific substitution pattern and the presence of both methylamino and methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
88129-08-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-15(11-9-13)17(19)12-16(18-2)14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3 |
InChI Key |
KJRITXODPIPMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


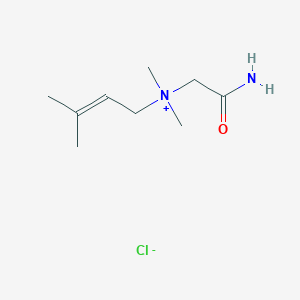
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
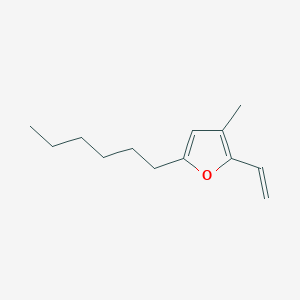
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

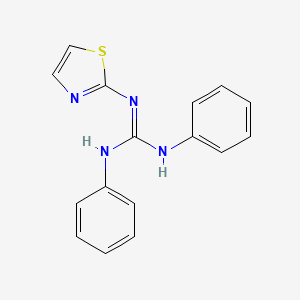
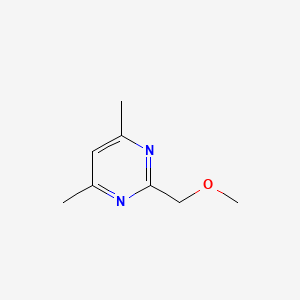
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
